The Discovery and Synthesis of CO-1686 (Rociletinib): A Technical Guide to a Third-Generation EGFR Inhibitor
The Discovery and Synthesis of CO-1686 (Rociletinib): A Technical Guide to a Third-Generation EGFR Inhibitor
This guide provides an in-depth technical overview of the discovery, synthesis, and preclinical validation of CO-1686 (rociletinib), a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). Developed to address the significant clinical challenge of acquired resistance to first- and second-generation EGFR inhibitors in non-small cell lung cancer (NSCLC), rociletinib's journey from concept to clinic offers valuable insights into modern medicinal chemistry, targeted drug development, and the importance of a well-defined structure-activity relationship.
Part 1: The Clinical Impetus and Discovery Rationale
The advent of first-generation EGFR TKIs, such as erlotinib and gefitinib, marked a paradigm shift in the treatment of NSCLC for patients harboring activating EGFR mutations (e.g., exon 19 deletions or the L858R point mutation).[1][2] These therapies offered significant improvements over traditional chemotherapy. However, their efficacy is invariably limited by the development of acquired resistance.[1] The most common mechanism, accounting for over half of these cases, is the emergence of a secondary "gatekeeper" mutation, T790M, in exon 20 of the EGFR gene.[1][2] This mutation increases the receptor's affinity for ATP, rendering reversible inhibitors less effective, and created a pressing unmet clinical need.
The development of CO-1686 by Avila Therapeutics (later acquired by Clovis Oncology) was predicated on overcoming this specific resistance mechanism.[3] The core scientific directive was to design an inhibitor that could:
-
Irreversibly Bind to EGFR: To overcome the increased ATP affinity conferred by the T790M mutation, a covalent inhibitor was sought. The strategy involved incorporating a reactive group (an acrylamide "warhead") that could form a permanent bond with a non-catalytic cysteine residue (C797) located in the ATP-binding pocket of EGFR.
-
Selectively Target Mutant EGFR: A critical flaw of second-generation irreversible TKIs was their potent inhibition of wild-type (WT) EGFR, leading to significant dose-limiting toxicities like skin rash and diarrhea.[4] The key innovation for third-generation inhibitors like rociletinib was to achieve high potency against the T790M mutant and other activating mutations while sparing WT EGFR.
This dual objective of irreversible binding and mutant selectivity formed the foundation of the medicinal chemistry campaign that ultimately yielded CO-1686.
The EGFR Signaling Pathway and TKI Intervention
The EGFR pathway is a critical regulator of cell growth and proliferation. Upon ligand binding, the receptor dimerizes and autophosphorylates, initiating downstream signaling cascades like the MAPK and PI3K/AKT pathways. Activating mutations lead to constitutive signaling, driving tumor growth. Third-generation inhibitors are designed to block this phosphorylation event at its source.
Caption: EGFR signaling cascade and the inhibitory action of CO-1686.
Part 2: The Medicinal Chemistry of CO-1686
CO-1686 is a 2,4-diaminopyrimidine derivative.[5][6] The structure-activity relationship (SAR) studies that led to its discovery centered on optimizing the pyrimidine core to achieve the desired selectivity and potency. The key structural features are:
-
2,4-Diaminopyrimidine Scaffold: This core structure serves as the backbone, presenting substituents in a precise orientation to fit within the ATP-binding cleft of EGFR.
-
Acrylamide Moiety: Attached to the phenyl ring at the 4-position of the pyrimidine, this group acts as the covalent "warhead." It is positioned to react specifically with the Cys797 residue.
-
Trifluoromethyl Group: This group, attached to the pyrimidine ring, is crucial for facilitating the binding of rociletinib to the ATP binding site.[7]
-
Methoxy-phenyl-piperazine Group: This large substituent at the 2-position of the pyrimidine core plays a vital role in selectivity. The methionine residue at position 790 in the mutant EGFR creates a larger, more hydrophobic pocket that favorably accommodates this group. In contrast, the smaller threonine residue in WT EGFR causes a steric clash, reducing the inhibitor's binding affinity and contributing to its WT-sparing profile.[1]
Synthesis of CO-1686 (Rociletinib)
The synthesis of rociletinib can be achieved through a multi-step process. The following protocol is a representative pathway based on published synthetic routes for rociletinib and its analogs.[7][8][9]
Caption: High-level workflow for the chemical synthesis of CO-1686.
Step 1: Synthesis of N-(3-aminophenyl)acrylamide
-
Dissolution: Dissolve m-phenylenediamine in a suitable aprotic solvent (e.g., dichloromethane) and cool the mixture in an ice bath (0 °C).
-
Acylation: Add acryloyl chloride dropwise to the stirred solution. The reaction is typically carried out in the presence of a non-nucleophilic base like triethylamine to scavenge the HCl byproduct.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel to yield N-(3-aminophenyl)acrylamide.
Step 2: Synthesis of the Pyrimidine Intermediate
-
Reaction Setup: In a reaction vessel, combine 2,4-dichloro-5-(trifluoromethyl)pyrimidine and N-(3-aminophenyl)acrylamide (from Step 1) in an appropriate solvent such as n-butanol.[8]
-
Base Addition: Add a hindered base, for example, N,N-diisopropylethylamine (DIPEA), to the mixture.
-
Reaction Conditions: Stir the reaction at room temperature for several hours until TLC indicates the consumption of starting materials.
-
Isolation: Purify the resulting intermediate product by column chromatography to obtain the mono-substituted pyrimidine.
Step 3: Final Buchwald-Hartwig Coupling
-
Reactant Mixture: Combine the pyrimidine intermediate from Step 2 with 4-(4-acetylpiperazin-1-yl)-2-methoxyaniline in a solvent like dimethylformamide (DMF).
-
Catalyst System: Add a palladium catalyst (e.g., Pd2(dba)3), a phosphine ligand (e.g., Xantphos), and a base (e.g., cesium carbonate).
-
Heating: Heat the reaction mixture at an elevated temperature (e.g., 90-110 °C) under an inert atmosphere (e.g., nitrogen or argon) for several hours.
-
Purification: After cooling, perform an aqueous work-up. Extract the product with an organic solvent, dry, and concentrate. The final compound, CO-1686 (rociletinib), is purified by silica gel chromatography or recrystallization to achieve high purity.
Part 3: Preclinical Validation and Characterization
A rigorous series of in vitro and in vivo experiments were conducted to validate the potency, selectivity, and efficacy of CO-1686.
In Vitro Potency and Selectivity
The inhibitory activity of rociletinib was assessed using biochemical and cellular assays. The primary goal was to demonstrate potent inhibition of mutant EGFR while sparing the wild-type form.
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) or the inhibitor constant (Ki) of a compound against purified EGFR kinase domains.
-
Reagents and Materials:
-
Recombinant human EGFR (WT) and EGFR (L858R/T790M) kinase domains.
-
Kinase substrate (e.g., a synthetic peptide).
-
ATP.
-
CO-1686 stock solution (in DMSO).
-
Kinase assay buffer (containing Tris-HCl, MgCl2, DTT).
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, which measures ADP production as a proxy for kinase activity).[8][10]
-
384-well microplates.
-
-
Procedure:
-
Prepare a serial dilution of CO-1686 in kinase assay buffer.
-
Add the kinase, substrate, and diluted CO-1686 to the wells of the microplate. Include controls for 100% activity (DMSO vehicle) and 0% activity (no kinase).
-
Pre-incubate the plate to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding a solution of ATP (at a concentration near the Km for the specific kinase).
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a defined period.
-
Stop the reaction and add the ADP-Glo™ detection reagents according to the manufacturer's protocol. This involves first depleting unused ATP, then converting the ADP produced to ATP, which is then used in a luciferase reaction to generate a luminescent signal.[10]
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the high and low controls.
-
Plot the percent inhibition versus the logarithm of the CO-1686 concentration.
-
Fit the data using a sigmoidal dose-response curve to calculate the IC50 or Ki value.
-
This assay measures the effect of CO-1686 on the viability and proliferation of NSCLC cell lines with different EGFR mutation statuses.
-
Cell Lines:
-
Procedure:
-
Seed cells into 96-well plates at a predetermined density (e.g., 2,500-5,000 cells/well) and allow them to adhere overnight.[8][11]
-
Treat the cells with a serial dilution of CO-1686 for a specified duration (e.g., 72 hours).[12]
-
Add a cell viability reagent such as WST-8 or MTT to each well.[8][13] Viable cells with active metabolism will reduce the tetrazolium salt in the reagent to a colored formazan product.
-
Incubate for 2-4 hours.
-
If using MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[13]
-
Measure the absorbance of each well at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to vehicle-treated control cells.
-
Plot viability against the log of inhibitor concentration and determine the GI50 (concentration for 50% growth inhibition).
-
Data Summary: In Vitro Activity of Rociletinib
| Assay Type | Target | Potency (IC50 / Ki) | Selectivity Ratio (WT/Mutant) | Reference |
| Biochemical Assay (Ki) | EGFR L858R/T790M | 21.5 nM | ~14x | [9][14] |
| EGFR WT | 303.3 nM | [9][14] | ||
| Biochemical Assay (IC50) | EGFR L858R/T790M | <0.51 nM | >11x | [1] |
| EGFR WT | 6 nM | [1] | ||
| Cellular Growth (GI50) | NCI-H1975 (L858R/T790M) | 7 - 32 nM | >187x | [15] |
| WT EGFR Cell Lines | >6,000 nM | [15] |
Note: Potency values can vary based on specific assay conditions (e.g., ATP concentration). The data clearly demonstrates a high degree of selectivity for the mutant EGFR over the wild-type form.
In Vivo Efficacy
The anti-tumor activity of CO-1686 was confirmed in vivo using NSCLC xenograft and genetically engineered mouse models.
-
Xenograft Models: In studies using mice bearing tumors derived from the NCI-H1975 cell line (EGFR L858R/T790M), oral administration of CO-1686 led to significant, dose-dependent tumor regression.[5][16]
-
Transgenic Models: In genetically engineered mouse models that develop lung adenocarcinomas driven by human EGFR L858R/T790M, rociletinib treatment also resulted in marked tumor shrinkage, whereas first-generation inhibitors were ineffective.[1][16]
These preclinical studies demonstrated that CO-1686 had a promising efficacy profile and a wide therapeutic window, paving the way for its clinical investigation.[4][5] The drug was granted Breakthrough Therapy designation by the FDA and advanced into the TIGER clinical trial program.[17][18] Though its development was ultimately halted, the design principles and scientific validation of CO-1686 remain a cornerstone of third-generation TKI development.[10]
Part 4: Off-Target Profile and Clinical Considerations
Kinase profiling studies revealed that rociletinib has weak inhibitory activity against a few other kinases, such as FAK, CHK2, ERBB4, and JAK3.[1][19] However, a more clinically relevant off-target effect was discovered to be caused by a metabolite. The M502 metabolite of rociletinib was found to inhibit the insulin-like growth factor 1 receptor (IGF-1R) and the insulin receptor, leading to the clinically observed side effect of hyperglycemia.[1][19] This underscores the importance of characterizing not just the parent compound but also its major metabolites during drug development.
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